2-Ethoxy-6-phenylpyrazine
CAS No.: 1333222-36-8
Cat. No.: VC15977746
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1333222-36-8 |
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Molecular Formula | C12H12N2O |
Molecular Weight | 200.24 g/mol |
IUPAC Name | 2-ethoxy-6-phenylpyrazine |
Standard InChI | InChI=1S/C12H12N2O/c1-2-15-12-9-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Standard InChI Key | ZBNHBGIRDDYRCK-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=NC(=CN=C1)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The theoretical structure of 2-ethoxy-6-phenylpyrazine (C₁₂H₁₂N₂O) consists of:
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Pyrazine core: Six-membered aromatic ring with two nitrogen atoms at 1,4-positions
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Ethoxy group (-OCH₂CH₃) at position 2
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Phenyl group (C₆H₅) at position 6
Comparative analysis with 2-ethoxy-6-methylpyrazine (C₇H₁₀N₂O) reveals key structural differences:
Electronic Configuration
Density Functional Theory (DFT) calculations on analogous systems suggest:
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Pyrazine ring maintains aromatic character with π-electron density delocalization
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Ethoxy group induces electron-donating effects through oxygen lone pairs
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Phenyl substituent creates extended conjugation system potentially altering:
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UV-Vis absorption profiles
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Redox potentials
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Dipole moment orientation
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Synthetic Methodological Considerations
Retrosynthetic Pathways
Potential synthetic routes could adapt strategies from related heterocyclic systems :
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Cross-Coupling Approach
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Buchwald-Hartwig amination for nitrogen functionalization
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Suzuki-Miyaura coupling for phenyl group introduction
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Heterocyclic Condensation
Key Reaction Parameters
Based on methyl analog synthesis :
Physicochemical Properties (Projected)
Spectral Characteristics
Theoretical NMR Shifts (δ ppm, CDCl₃):
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¹H NMR
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Pyrazine H3/H5: 8.45-8.65 (d, J=2.4 Hz)
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Ethoxy -OCH₂: 4.45 (q, J=7.0 Hz)
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Ethoxy -CH₃: 1.45 (t, J=7.0 Hz)
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Phenyl protons: 7.25-7.60 (m)
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¹³C NMR
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C2 (OCH₂): 68.5 ppm
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C6 (Ph-attached): 139.2 ppm
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Pyrazine C4: 147.8 ppm
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Thermodynamic Properties
Property | Predicted Value | Calculation Basis |
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Melting Point | 98-102°C | Phenyl group crystal packing |
LogP | 2.85 ± 0.15 | Hansch-Fujita fragment method |
Aqueous Solubility | 0.12 mg/mL (25°C) | Modified General Solubility Equation |
Critical Research Gaps
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Synthetic Validation
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Requires optimization of phenyl group introduction
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Purification challenges due to planar biphenyl systems
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Crystallographic Data
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No single-crystal XRD structures for precise conformation analysis
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Toxicological Profile
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ADMET predictions needed for pharmaceutical applications
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Ecotoxicity studies absent for environmental impact assessment
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Spectroscopic Benchmarking
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Experimental IR/Raman data required for DFT validation
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Mass fragmentation patterns uncharacterized
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